molecular formula C14H12N2O3 B12023743 N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

Cat. No.: B12023743
M. Wt: 256.26 g/mol
InChI Key: NYNXPFMWHJTOQV-OQLLNIDSSA-N
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Description

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide is an organic compound that belongs to the class of Schiff bases, also known as azomethines. These compounds are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between benzaldehyde and 2,4-dihydroxybenzamide. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the imine bond. Commonly used catalysts include hydrochloric acid, sulfuric acid, or sodium hydroxide. The reaction is performed under reflux conditions with solvents such as ethanol or methanol to dissolve the reactants and promote the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .

Scientific Research Applications

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide can be compared with other Schiff bases and related compounds:

These comparisons highlight the unique features of this compound, such as its specific hydroxyl group positions and resulting chemical reactivity, which make it suitable for various applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C14H12N2O3/c17-11-6-7-12(13(18)8-11)14(19)16-15-9-10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+

InChI Key

NYNXPFMWHJTOQV-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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